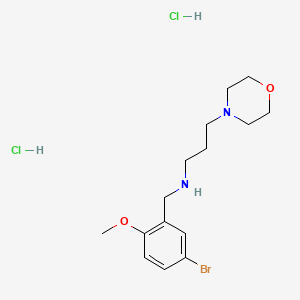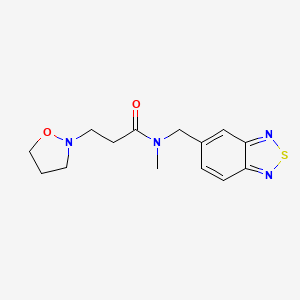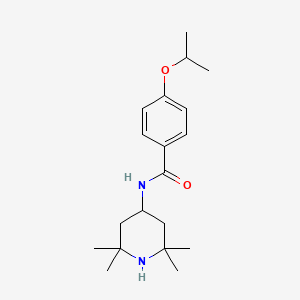
N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Commonly referred to as BRL-15572, this compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been studied for its ability to modulate the activity of serotonin receptors.
作用機序
BRL-15572 acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances serotonin signaling and modulates the activity of serotonin receptors. BRL-15572 has a higher affinity for the 5-HT1D and 5-HT1B receptors than for the 5-HT transporter, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 can modulate the activity of serotonin receptors in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. It has been shown to increase the release of serotonin in these regions, which may contribute to its antidepressant and anxiolytic effects. BRL-15572 has also been shown to have analgesic effects in animal models of pain, possibly through its modulation of the activity of serotonin receptors in the spinal cord.
実験室実験の利点と制限
One advantage of BRL-15572 is its selective binding to serotonin receptors, which allows for specific modulation of serotonin signaling. This can be useful in studying the role of serotonin in various physiological and pathological processes. However, one limitation of BRL-15572 is its relatively low potency compared to other N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, which may require higher concentrations for effective modulation of serotonin signaling.
将来の方向性
Future research on BRL-15572 could focus on its potential therapeutic applications in various neurological and psychiatric disorders. Studies could investigate its efficacy and safety in animal models and clinical trials for conditions such as depression, anxiety, and chronic pain. Additionally, further research could explore the molecular mechanisms underlying its modulation of serotonin signaling and its interactions with other neurotransmitter systems.
合成法
The synthesis of BRL-15572 involves a series of chemical reactions that start with the reaction of 5-bromo-2-methoxybenzyl chloride with morpholine to form N-(5-bromo-2-methoxybenzyl)morpholine. This intermediate is then reacted with 3-chloropropan-1-amine to form N-(5-bromo-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine. Finally, the dihydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
科学的研究の応用
BRL-15572 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the 5-HT1D and 5-HT1B serotonin receptors, which are involved in the regulation of mood, anxiety, and pain perception. Studies have suggested that BRL-15572 may have antidepressant, anxiolytic, and analgesic effects.
特性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2.2ClH/c1-19-15-4-3-14(16)11-13(15)12-17-5-2-6-18-7-9-20-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZBMCPIWMNZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5317209.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5317220.png)
![4-(4-bromobenzoyl)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317225.png)
![allyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5317241.png)



![N-(5-methylisoxazol-3-yl)-2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoacetamide](/img/structure/B5317260.png)
![N-methyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B5317263.png)
![3-(4-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B5317268.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5317280.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)

![N-[(2S)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5317324.png)